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molecular formula C12H15NO3 B8389020 N-{2-[(2-methyl-2-oxiranyl)methoxy]phenyl}acetamide

N-{2-[(2-methyl-2-oxiranyl)methoxy]phenyl}acetamide

Cat. No. B8389020
M. Wt: 221.25 g/mol
InChI Key: FLLVVOSLUFQJDH-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

The compound (0.56 g, 65%) was prepared from N-{2-[(2-methyl-2-propenyl)oxy]phenyl}acetamide (800 mg, 3.90 mmol) and m-chloroperbenzoic acid (80%, 1.10 g, 5.22 mmol) analogously to that described in Example 8 (ii).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 8 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:15])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:14])[CH3:13].ClC1C=CC=C(C(OO)=[O:24])C=1>>[CH3:15][C:2]1([CH2:3][O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[NH:11][C:12](=[O:14])[CH3:13])[CH2:1][O:24]1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CC(COC1=C(C=CC=C1)NC(C)=O)=C
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Example 8 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC1)COC1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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